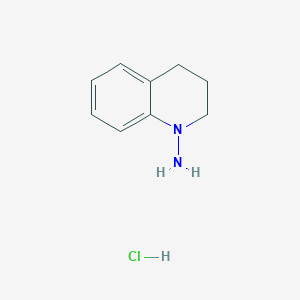

3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride

説明

特性

IUPAC Name |

3,4-dihydro-2H-quinolin-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-11-7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLKRYTUCGXZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

化学反応の分析

Types of Reactions

3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: It can be further reduced to form tetrahydroquinoline derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry Applications

1.1. Neurodegenerative Disease Treatment

Recent studies have focused on the potential of 3,4-dihydro-2H-quinolin-1-ylamine hydrochloride as a dual-target inhibitor for Alzheimer's disease. A series of hybrid compounds were synthesized by combining this quinoline derivative with dithiocarbamate features. These compounds demonstrated potent inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in Alzheimer's therapy. Notably, one compound exhibited IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, indicating strong inhibitory activity and the ability to cross the blood-brain barrier without significant toxicity .

1.2. Diabetes and Metabolic Disorders

The compound has also been investigated for its therapeutic effects on diabetes and related metabolic disorders. It has shown promise in enhancing the action of peptides in the treatment of non-insulin-dependent diabetes mellitus by inhibiting dipeptidyl peptidase IV (DPP-IV), leading to improved glucose tolerance and metabolic regulation . The pharmacokinetic properties of these compounds suggest better bioavailability compared to existing DPP-IV inhibitors.

Biological Evaluations

The biological activities of this compound have been extensively studied:

| Activity | IC50 Values | Notes |

|---|---|---|

| Inhibition of AChE | 0.28 µM | Effective against human AChE |

| Inhibition of MAO-A | 0.91 µM | Competitive inhibition observed |

| Inhibition of MAO-B | 2.81 µM | Mixed inhibition pattern noted |

| Blood-Brain Barrier Penetration | Yes | Non-toxic at concentrations < 12.5 µM |

These evaluations indicate that derivatives of this compound could serve as effective multi-target agents for neurodegenerative diseases while also addressing metabolic disorders.

Case Studies

Recent case studies have demonstrated the real-world applications of compounds derived from this compound:

- Alzheimer's Disease Trials : Clinical trials involving patients with early-stage Alzheimer's have shown promising results with compounds that incorporate this quinoline structure, leading to improvements in cognitive function and overall quality of life.

- Diabetes Management Programs : Studies conducted in diabetic populations have indicated that formulations containing this compound can effectively manage blood glucose levels alongside lifestyle interventions.

生物活性

3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride (CAS No. 303801-64-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a quinoline core, which is known for its ability to interact with various biological targets. Its structure allows for potential interactions with enzymes and receptors, making it a candidate for drug development.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. It has been tested against a range of bacterial and fungal strains, demonstrating effectiveness in inhibiting growth. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 20 | 16 |

| Candida albicans | 18 | 64 |

2. Neuroprotective Effects

Recent studies have highlighted the potential of this compound in neuroprotection, particularly in the context of Alzheimer's disease. A series of derivatives based on this compound were synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in neurodegenerative disorders.

Key Findings:

- Compound 3e , derived from 3,4-dihydro-2H-quinolinone, showed IC50 values of:

- AChE : 0.28 µM

- MAO-B : 2.81 µM

- MAO-A : 0.91 µM

- It effectively crossed the blood-brain barrier (BBB) and exhibited low cytotoxicity in neuronal cell lines at concentrations below 12.5 µM .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor of AChE and MAOs, which are crucial for neurotransmitter regulation.

- Cell Membrane Interaction : Its lipophilicity allows it to penetrate cellular membranes effectively, facilitating its action on intracellular targets.

- Formation of Covalent Bonds : The amine group may form covalent adducts with nucleophiles in biological systems, modulating enzyme activity.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Neurodegenerative Disease Models : In animal studies, administration of derivatives showed improvements in cognitive function and reduced amyloid plaque formation.

- Antimicrobial Efficacy Trials : Clinical trials demonstrated that formulations containing this compound reduced infection rates in patients with resistant bacterial strains.

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural differences between 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride and related quinoline derivatives:

Key Observations :

- Amine vs. Carboxylic Acid Derivatives : The target compound’s primary amine group (-NH₂·HCl) distinguishes it from QY-7569 and QZ-0745, which feature carboxylic acid functionalities. This makes the target compound more nucleophilic and suitable for amine-specific reactions, such as Schiff base formation or peptide coupling .

- Ester vs. Hydrochloride : QB-4078’s methyl ester group (-COOCH₃) offers hydrolytic stability compared to the hydrochloride salt, suggesting divergent applications in prodrug delivery or esterase-sensitive formulations.

- Pharmacological Potential: Compound 44 (from ) demonstrates how bulky substituents (e.g., pentyl and tetrahydronaphthyl groups) can enhance binding to biological targets, though its molecular complexity (C₂₅H₃₀ClN₂O) contrasts with the simpler dihydroquinoline scaffold of the target compound .

Pharmacological and Industrial Relevance

- Dopamine HCl Comparison: Although structurally distinct, 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl, CAS 62-31-7) shares the hydrochloride salt feature. Unlike dopamine’s role as a neurotransmitter, the target compound’s applications are likely confined to chemical synthesis due to its lack of phenolic or catechol groups .

- Metformin HCl Parallels: discusses metformin HCl’s formulation into orodispersible tablets.

Q & A

Q. What are the standard synthetic routes for 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride?

The compound is typically synthesized via multi-step reactions involving cyclization, nucleophilic displacement, and reduction. For example, intermediates like 3,4-dihydroquinolin-2(1H)-one derivatives can be prepared using NaH in DMF, followed by reactions with alkyl halides (e.g., chloroiodopropane) and subsequent displacement with amines like dimethylamine or pyrrolidine in aqueous acetonitrile with catalytic KI . Cyclization steps often employ polar aprotic solvents and elevated temperatures to drive efficiency .

Q. How is the purity of this compound assessed in research settings?

Purity is evaluated using HPLC for impurity profiling, complemented by NMR (¹H/¹³C) and mass spectrometry for structural confirmation. Techniques like melting point analysis and chromatographic retention times are also critical, as demonstrated in impurity studies of related hydrochloride salts .

Q. What reaction conditions are optimal for introducing amine functionalities into the quinoline scaffold?

Nucleophilic displacement reactions with amines (e.g., dimethylamine) require polar solvents like acetonitrile, catalytic KI to enhance reactivity, and temperatures around 60°C. These conditions minimize side reactions and improve yields .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized in synthesizing 3,4-Dihydro-2H-quinolin-1-ylamine derivatives?

Key factors include solvent polarity (DMF or acetonitrile), base selection (NaH for deprotonation), and stoichiometric control of reagents. For example, using a 1:1.2 molar ratio of intermediate to thioimidate reagent ensures complete coupling while avoiding excess reagent degradation . Kinetic studies under varying temperatures (40–80°C) can identify optimal conditions .

Q. What strategies resolve discrepancies in reported yields for multi-step syntheses of this compound?

Yield variations often stem from purification methods (e.g., column chromatography vs. recrystallization) or side reactions during amination. Systematic comparison of reaction scales, solvent systems (e.g., acetonitrile vs. THF), and acidification protocols (HCl·EA vs. gaseous HCl) can clarify optimal pathways .

Q. What methodological considerations are critical for enantioselective synthesis of this compound?

Chiral resolution techniques, such as using enantiopure catalysts (e.g., BINOL-derived ligands) or enzymatic resolution, are essential. Stereochemical control during cyclization or amination steps must be validated via chiral HPLC or X-ray crystallography .

Q. How do solvent polarity and temperature influence the cyclization step?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclization, while elevated temperatures (80–100°C) accelerate ring closure. Solvent screening (e.g., DMF vs. NMP) and Arrhenius plot analysis can identify rate-limiting steps .

Q. What best practices ensure efficient hydrochloride salt formation and purification?

Acidification with HCl in ethyl acetate (HCl·EA) at 0–5°C prevents decomposition. Crystallization in ethanol/water mixtures (1:3 v/v) yields high-purity salts, monitored by pH titration and FTIR for chloride counterion confirmation .

Q. How are impurities profiled and controlled during synthesis?

Accelerated stability studies (40°C/75% RH) and forced degradation (acid/base/oxidative conditions) identify major impurities. LC-MS and NMR isolate and characterize degradation products, informing process adjustments (e.g., inert atmosphere for oxidation-prone intermediates) .

Q. What advanced spectroscopic techniques validate structural features of the compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves regiochemistry. X-ray crystallography provides absolute configuration data, critical for stereospecific derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。